1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione
Description
Properties
CAS No. |
928797-14-2 |
|---|---|
Molecular Formula |
C18H10F6O4 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H10F6O4/c19-17(20,21)7-27-11-5-1-3-9-13(11)16(26)14-10(15(9)25)4-2-6-12(14)28-8-18(22,23)24/h1-6H,7-8H2 |
InChI Key |
ZGFHBIJKMUFJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=O)C3=C(C2=O)C=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Modern Synthesis of 9,10-Anthraquinone
A recent method involves the oxidation of 9-anthracene boronic acid in the presence of an organic solvent, water, and alkali under mild conditions without using corrosive nitric acid. The reaction proceeds at room temperature with stirring for 1-2 hours, followed by filtration and solvent removal to isolate 9,10-anthraquinone with high yield and purity. This method reduces energy consumption, equipment corrosion, and production costs while improving yield significantly.
| Parameter | Details |
|---|---|
| Starting material | 9-Anthracene boronic acid |
| Solvent | Organic solvent and water |
| Base | Alkali (molar ratio 1:1 to 1:15 with boronic acid) |
| Reaction time | 1-2 hours |
| Temperature | Ambient (no high temperature heating) |
| Yield | High (not specified but improved over traditional methods) |
| Advantages | Avoids nitric acid, low energy, less corrosion |
Introduction of Trifluoroethoxy Groups at Positions 1 and 8
The key functionalization step involves substituting the anthracene-9,10-dione at the 1 and 8 positions with 2,2,2-trifluoroethoxy groups. This is typically achieved via nucleophilic substitution or cross-coupling reactions using trifluoroethoxy precursors.
Synthesis of 1,8-Dihydroxyanthracene-9,10-dione Intermediate
Before introducing trifluoroethoxy groups, hydroxyl groups at positions 1 and 8 are installed on the anthraquinone core. This can be achieved by selective bromination followed by lithiation and boronation, or by direct hydroxylation methods.
A typical procedure involves:
- Bromination of anthraquinone at positions 1 and 8.
- Treatment with n-butyllithium at low temperature (-78 °C) to generate the corresponding dilithio intermediate.
- Reaction with trimethyl borate to form boronic acid intermediates.
- Hydrolysis with aqueous acid to yield dihydroxyanthracene-9,10-dione derivatives.
This method yields the dihydroxy intermediate in 70-84% yield under controlled conditions.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Bromine or brominating agent | Not specified |
| Lithiation | n-Butyllithium, THF, -78 °C | - |
| Boronation | Trimethyl borate, -78 °C to room temperature | - |
| Hydrolysis | 2N HCl aqueous solution | 70-84 |
Etherification with 2,2,2-Trifluoroethanol Derivatives
The dihydroxyanthracene-9,10-dione intermediate is then reacted with 2,2,2-trifluoroethanol or its activated derivatives (e.g., trifluoroethyl tosylate or trifluoroethyl bromide) under basic conditions to form the 1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione.
A representative procedure includes:
- Dissolving the dihydroxy compound in a polar aprotic solvent such as dimethylformamide.
- Adding a base such as potassium carbonate to deprotonate the hydroxyl groups.
- Adding 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate dropwise.
- Stirring at room temperature or slightly elevated temperature for several hours.
- Workup by aqueous extraction, drying, and purification by column chromatography.
This step typically yields the target compound in good to excellent yields (70-90%) depending on reaction conditions and purification methods.
| Parameter | Details |
|---|---|
| Starting material | 1,8-Dihydroxyanthracene-9,10-dione |
| Solvent | Dimethylformamide or similar |
| Base | Potassium carbonate or equivalent |
| Alkylating agent | 2,2,2-Trifluoroethyl bromide/tosylate |
| Temperature | Room temperature to 60 °C |
| Reaction time | Several hours (typically 12-24 h) |
| Yield | 70-90% |
Alternative Synthetic Routes
Direct Cross-Coupling Methods
Cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings have been explored for functionalizing anthraquinone derivatives. For example, Suzuki coupling of halogenated anthraquinones with trifluoroethoxy-substituted boronic acids can yield the desired bis-substituted product.
- Halogenated anthraquinone (e.g., 1,8-dibromoanthraquinone) is reacted with 2,2,2-trifluoroethoxyphenylboronic acid.
- Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents such as dioxane-water mixtures.
- Heating under reflux for several hours.
This approach offers high regioselectivity and yields (up to 90%) but requires access to specialized boronic acid reagents.
| Component | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or equivalent |
| Base | Potassium carbonate |
| Solvent | Dioxane-water mixture |
| Temperature | Reflux (approx. 100 °C) |
| Reaction time | 3-12 hours |
| Yield | 85-95% |
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of anthraquinone | Oxidation of 9-anthracene boronic acid | Alkali, organic solvent, water, RT, 1-2 h | High | Avoids nitric acid, mild conditions |
| Hydroxylation at 1,8-positions | Bromination, lithiation, boronation, hydrolysis | n-Butyllithium, trimethyl borate, HCl, -78 °C to RT | 70-84 | Multi-step, controlled conditions |
| Etherification with trifluoroethoxy | Nucleophilic substitution | 2,2,2-Trifluoroethyl bromide, K2CO3, DMF, RT | 70-90 | Requires purification, good yields |
| Cross-coupling (alternative) | Suzuki coupling | Pd catalyst, trifluoroethoxyboronic acid, base, reflux | 85-95 | High regioselectivity, specialized reagents |
Research Data and Characterization
The final compound is typically characterized by:
- Nuclear Magnetic Resonance spectroscopy (proton, carbon, and fluorine NMR) confirming the trifluoroethoxy substitution pattern.
- Mass spectrometry confirming molecular weight.
- Infrared spectroscopy showing characteristic ether and quinone carbonyl stretches.
- Elemental analysis confirming composition.
Yields reported in literature range from 70% to 95% depending on the method and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Dyes and Pigments: It serves as a precursor for the synthesis of dyes and pigments with enhanced stability and color properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparison with Similar Compounds
Substituent Effects on Solubility and LCST Behavior
Key Compounds Compared :
AQ-1,8-3E-OCH₃ : Methoxy-terminated polyether chains.
AQ-1,8-3E-OH : Hydroxyethoxy-terminated polyether chains.
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione : Trifluoroethoxy groups.
- Mechanistic Insights: Methoxy groups in AQ-1,8-3E-OCH₃ enable lower critical solution temperature (LCST) behavior due to balanced hydrophilicity/hydrophobicity, whereas hydroxyethoxy groups in AQ-1,8-3E-OH increase solubility but eliminate LCST . Trifluoroethoxy groups, being strongly hydrophobic and electron-withdrawing, are expected to reduce water solubility compared to AQ-1,8-3E-OH but may enhance stability in non-aqueous systems .
Key Compounds Compared :
AQ-1,8-3E-OH : Used as a negolyte in flow batteries .
DPivOHAQ: 3,3′-(9,10-Anthraquinone-diyl)bis(3-methylbutanoic acid) with low solubility (0.74 M) but high stability .
- Mechanistic Insights: AQ-1,8-3E-OH’s high solubility makes it useful in aqueous electrolytes, but its poor stability limits cycle life . Its stability may surpass AQ-1,8-3E-OH due to reduced susceptibility to hydrolysis .
Key Compounds Compared :
CPA (1,8-bis(3-chloropropoxy)anthracene-9,10-dione) : Chloroalkyl chains enhance stability .
HAD (1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione): Used in colored polyurethanes .
- Mechanistic Insights: Chloro and trifluoroethoxy substituents both enhance stability, but CF₃ groups avoid toxicity concerns associated with chlorine . The trifluoroethoxy derivative’s electron-deficient anthraquinone core could improve performance in luminescent sensors or ion-selective systems, similar to sulfur/selenium analogues in Pb(II) detection .
Key Compounds Compared :
1,4-Bis(4-cyanobenzyl)oxy)anthracene-9,10-dione: High xanthine oxidase (XO) inhibition (IC₅₀ < allopurinol) .
5,8-Bis[(aminoalkyl)amino]naphtho[2,3-b]thiophene-4,9-diones: Antitumor activity .
- Mechanistic Insights :
- Trifluoroethoxy groups could improve pharmacokinetics (e.g., blood-brain barrier penetration) but require toxicity profiling.
Biological Activity
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The presence of trifluoroethoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.
Biological Activity Overview
The biological activity of anthraquinones is well-documented, particularly their anticancer properties. This section summarizes key findings regarding the cytotoxicity and mechanisms of action associated with this compound.
Cytotoxicity
Research indicates that anthraquinones exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Hepatoma Cells | 25 | Induction of apoptosis via caspase activation |
| Lung Squamous Carcinoma Cells | 30 | Cell cycle arrest and apoptosis |
| Colon Cancer Cells | 15 | Disruption of mitochondrial function |
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound activates apoptotic pathways involving caspases. Studies have shown that treatment leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in treated cells .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines. This effect is crucial for preventing further proliferation of cancerous cells .
- Reactive Oxygen Species (ROS) Generation : Anthraquinones are known to generate ROS within cells, leading to oxidative stress that can damage cellular components and trigger apoptosis .
Case Studies
Several studies have investigated the effects of anthraquinones similar to this compound. For instance:
- Study on Hepatoma Cells : A study demonstrated that treatment with an anthraquinone derivative resulted in a significant reduction in cell viability in human hepatoma cells. The mechanism involved the activation of caspases-3 and -9 and the release of cytochrome c from mitochondria .
- Lung Cancer Research : In another study focusing on lung squamous carcinoma cells, it was found that the compound induced apoptosis via mitochondrial pathways and inhibited cell migration and invasion .
- Colon Cancer Findings : Research indicated that anthraquinone derivatives could inhibit the growth of colon cancer cells by inducing apoptosis through ROS-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
